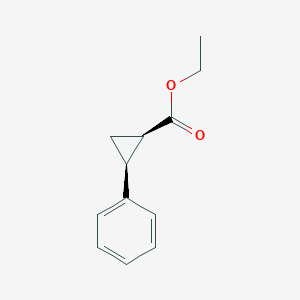
Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate
説明
Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate is a chiral compound known for its unique structural features and significant applications in various fields of science. The compound consists of a cyclopropane ring substituted with a phenyl group and an ethyl ester group, making it an interesting subject for research in organic chemistry and related disciplines.
特性
CAS番号 |
946-38-3; 96-43-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.242 |
IUPAC名 |
ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1 |
InChIキー |
SRGUIJLJERBBCM-GHMZBOCLSA-N |
SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 |
溶解性 |
not available |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds or ylides. One common method is the reaction of styrene with ethyl diazoacetate in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, asymmetric synthesis techniques using chiral catalysts can be employed to produce the desired enantiomer with high enantiomeric excess .
化学反応の分析
Types of Reactions: Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
- Oxidation yields carboxylic acids or ketones.
- Reduction yields alcohols.
- Substitution yields various esters or amides depending on the reagents used.
科学的研究の応用
Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Ethyl(1r,2s)-2-vinylcyclopropanecarboxylate: Similar structure but with a vinyl group instead of a phenyl group.
Ethyl(1r,2s)-2-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate is unique due to its phenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying stereochemistry and chiral interactions in various chemical and biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


